molecular formula C18H22N2O5S2 B2377289 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 950474-45-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2377289
CAS No.: 950474-45-0
M. Wt: 410.5
InChI Key: IUGZJWXRFVVKPJ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase. By interacting with this protein, the compound can influence cell proliferation and growth.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest or apoptosis. The downstream effects of this disruption can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its interaction with CDK2 . By inhibiting this enzyme, the compound could induce cell cycle arrest, slowing or stopping the growth of cells. This could potentially be leveraged for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes

: DrugBank

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-5-6-15(20-9-4-10-26(20,21)22)12-17(13)19-27(23,24)16-7-8-18(25-3)14(2)11-16/h5-8,11-12,19H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGZJWXRFVVKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.